1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline
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Overview
Description
1-{[(pyridin-4-yl)methyl]sulfanyl}isoquinoline is a heterocyclic compound that features both isoquinoline and pyridine moieties connected via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(pyridin-4-yl)methyl]sulfanyl}isoquinoline typically involves the reaction of isoquinoline derivatives with pyridine derivatives through a sulfanyl linkage. One common method involves the nucleophilic substitution reaction where a pyridine derivative containing a leaving group (such as a halide) reacts with a thiol-substituted isoquinoline under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 1-{[(pyridin-4-yl)methyl]sulfanyl}isoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[(pyridin-4-yl)methyl]sulfanyl}isoquinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the isoquinoline or pyridine rings, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced isoquinoline or pyridine derivatives.
Substitution: Various substituted isoquinoline or pyridine derivatives.
Scientific Research Applications
1-{[(pyridin-4-yl)methyl]sulfanyl}isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(pyridin-4-yl)methyl]sulfanyl}isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl linkage can play a crucial role in binding interactions, while the isoquinoline and pyridine rings can participate in π-π stacking or hydrogen bonding with target molecules.
Comparison with Similar Compounds
Lansoprazole sulfide: Contains a similar sulfanyl linkage but with different aromatic rings.
Quinolinyl-pyrazoles: Share the isoquinoline moiety but differ in the connecting groups and additional heterocycles.
Uniqueness: 1-{[(pyridin-4-yl)methyl]sulfanyl}isoquinoline is unique due to its specific combination of isoquinoline and pyridine rings connected via a sulfanyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12N2S |
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Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethylsulfanyl)isoquinoline |
InChI |
InChI=1S/C15H12N2S/c1-2-4-14-13(3-1)7-10-17-15(14)18-11-12-5-8-16-9-6-12/h1-10H,11H2 |
InChI Key |
MFCOPOAGUGBWSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC3=CC=NC=C3 |
Origin of Product |
United States |
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